

In Vivo Antiandrogenic Activity of RU 58642: A Technical Guide

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Compound of Interest

Compound Name: RU 58642

Cat. No.: B1680186

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Introduction

RU 58642 is a non-steroidal antiandrogen (NSAA) that has demonstrated potent and specific activity in preclinical in vivo models. As a pure antiandrogen, it competitively inhibits the binding of androgens to the androgen receptor (AR), thereby blocking the downstream signaling pathways responsible for androgen-dependent gene expression. This technical guide provides a comprehensive overview of the in vivo antiandrogenic properties of **RU 58642**, including its effects on androgen-sensitive tissues, its mechanism of action, and detailed experimental methodologies relevant to its study.

Data Presentation

The following tables summarize the key quantitative data on the in vivo antiandrogenic activity of **RU 58642**, primarily derived from studies in rats.

Table 1: Effect of **RU 58642** on Prostate Weight in Castrated Rats Supplemented with Testosterone Propionate

Administration Route	Dose (mg/kg)	Observation	Reference
Oral & Subcutaneous	0.3	Significant decrease in prostate weight	[1]

Table 2: Relative Potency of **RU 58642** Compared to Other Non-Steroidal Antiandrogens in Intact Rats (Based on Prostate Weight Reduction)

Administration Route	Potency vs. Reference Compounds*	Reference
Oral	3-30 times more potent	[1]
Subcutaneous	3-100 times more potent	[1]

*Reference compounds include flutamide, nilutamide, and bicalutamide.[1]

Table 3: Effect of **RU 58642** on Androgen-Dependent Tissues and Hormonal Levels in Intact Male Rats

Dose Range (mg/kg/day)	Effect on Prostate and Seminal Vesicle Weights	Effect on Serum Testosterone Levels	Mechanism of Hormonal Effect	Reference
1 to 30	Significant reduction	Dramatic increase	Blocks feedback regulation of Luteinizing Hormone (LH) release	[2]

Experimental Protocols

The in vivo antiandrogenic activity of **RU 58642** has been primarily evaluated using the Hershberger bioassay in rats. This standardized assay assesses the ability of a substance to

compete with the effects of a known androgen on androgen-dependent tissues.

Hershberger Bioassay for Antiandrogenic Activity

This protocol is based on the OECD Test Guideline 441.

1. Animal Model:

- Species: Rat (e.g., Sprague-Dawley strain).^[1]
- Sex: Male.
- Condition: Peripubertal, castrated. Castration is performed to minimize endogenous androgen levels.

2. Experimental Groups:

- Vehicle Control: Castrated rats receiving the vehicle only.
- Testosterone Propionate (TP) Control: Castrated rats receiving a stimulatory dose of TP (e.g., 0.2 or 0.4 mg/kg/day).
- **RU 58642** + TP Treatment Groups: Castrated rats receiving the same dose of TP as the control group, co-administered with various doses of **RU 58642**.

3. Administration:

- Route: Oral gavage or subcutaneous injection.
- Frequency: Daily for a period of 10 consecutive days.
- Vehicle: The vehicle for **RU 58642** and TP should be appropriate for the route of administration (e.g., corn oil for subcutaneous injection).

4. Endpoints and Measurements:

- Body Weight: Recorded daily to monitor general health.

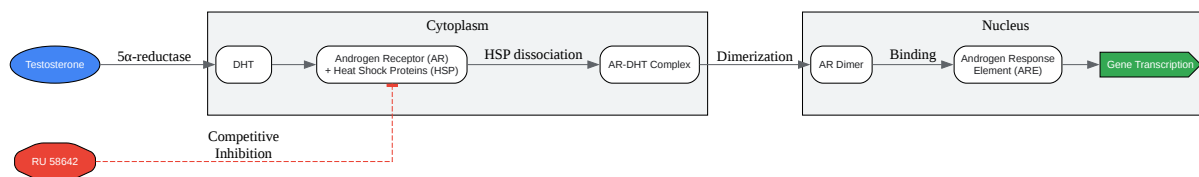
- Organ Weights: At the end of the treatment period (approximately 24 hours after the last dose), animals are euthanized, and the following androgen-sensitive tissues are carefully dissected and weighed:
 - Ventral prostate
 - Seminal vesicles (including coagulating glands)
 - Levator ani-bulbocavernosus muscle
 - Cowper's glands
 - Glans penis
- Hormone Analysis: Blood samples can be collected for the measurement of serum testosterone and luteinizing hormone (LH) levels by radioimmunoassay.

5. Data Analysis:

- The weights of the androgen-dependent organs in the **RU 58642** + TP treatment groups are compared to the TP control group. A statistically significant decrease in organ weights indicates antiandrogenic activity.
- Dose-response curves can be generated to determine the potency (e.g., ED50) of **RU 58642**.

Mandatory Visualizations

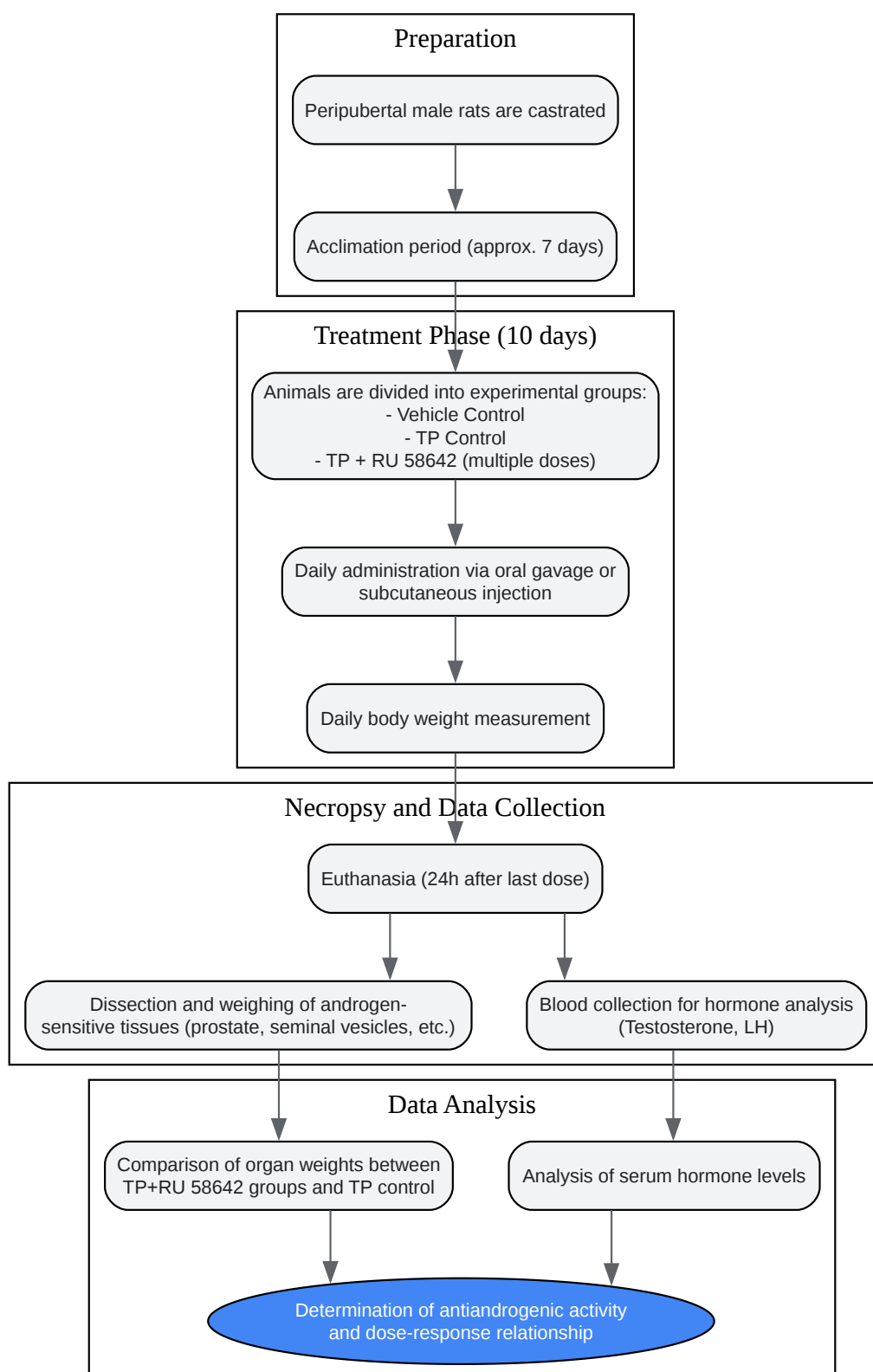
Androgen Receptor Signaling Pathway and Mechanism of RU 58642 Action



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Caption: Androgen receptor signaling and the inhibitory action of **RU 58642**.

Experimental Workflow for In Vivo Antiandrogenicity Testing



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Caption: Workflow of the Hershberger bioassay for antiandrogenic activity.

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References

- 1. Pharmacological profile of RU 58642, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
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